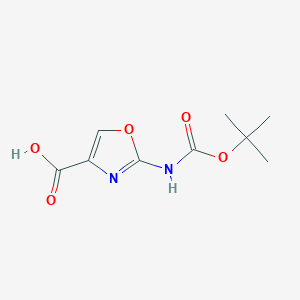![molecular formula C8H14ClNO2 B1403430 Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride CAS No. 1392804-60-2](/img/structure/B1403430.png)
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride
Descripción general
Descripción
“Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1392804-60-2 . It has a molecular weight of 191.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride” is 1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(5-8)2-3-9-8;/h6,9H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Bicyclic Amino Acid Derivatives
Researchers have developed methods for the asymmetric synthesis of bicyclic amino acid derivatives, utilizing Aza-Diels-Alder reactions in aqueous solutions. These synthetic routes aim to create novel structures with potential applications in drug design, showcasing the versatility of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride in synthesizing complex molecules with high stereoselectivity (Waldmann & Braun, 1991).
Microwave-assisted Synthesis
The use of microwave-assisted synthesis techniques has been explored to efficiently produce methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, demonstrating the compound's adaptability in rapid and high-yield chemical reactions. This approach not only shortens the reaction time but also improves the yield, signifying an advancement in synthetic organic chemistry (Onogi, Higashibayashi, & Sakurai, 2012).
Synthesis of Enantiopure Analogues
The synthesis of enantiopure analogues of 3-hydroxyproline from methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride has been reported, underlining the compound's role in creating stereochemically complex and biologically significant molecules. These analogues serve as valuable intermediates for further chemical transformations, potentially leading to the discovery of new therapeutics (Avenoza et al., 2002).
Conformationally Restricted Acid Analogues
Research has been conducted on the practical syntheses of conformationally restricted nonchiral pipecolic acid analogues, highlighting the strategic utility of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride in constructing pipecolic acid derivatives. These compounds are of interest due to their constrained structures, which may offer unique interactions with biological targets (Radchenko et al., 2009).
Novel Routes to Ethanoproline
A novel approach to synthesizing 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) from (2S,4R)-4-hydroxyproline has been documented. This work exemplifies the creative use of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride in accessing new proline homologues, further expanding the repertoire of amino acid derivatives available for research and development in peptide chemistry (Grygorenko, Komarov, & Cativiela, 2009).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(5-8)2-3-9-8;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJZJNMZEARKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride | |
CAS RN |
1392804-60-2 | |
| Record name | 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[2.3]hexan-5-ylmethanol](/img/structure/B1403350.png)




![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)






